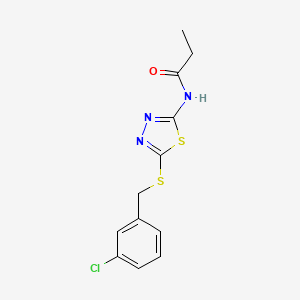
N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-{[(3-CLOROFENIL)METIL]SULFANIL}-1,3,4-TIADIAZOL-2-IL)PROPANAMIDA es un compuesto que pertenece a la clase de derivados de 1,3,4-tiadiazol. Estos compuestos son conocidos por sus diversas actividades biológicas, incluyendo propiedades antivirales, antibacterianas, antifúngicas y anticancerígenas . La presencia del grupo 3-clorofenilo y el anillo tiadiazol en su estructura contribuye a sus propiedades químicas y biológicas únicas.
Métodos De Preparación
La síntesis de N-(5-{[(3-CLOROFENIL)METIL]SULFANIL}-1,3,4-TIADIAZOL-2-IL)PROPANAMIDA normalmente involucra múltiples pasos comenzando con ácido 4-clorobenzoico . El proceso incluye:
Esterificación: El ácido 4-clorobenzoico se esterifica con metanol para formar 4-clorobenzoato de metilo.
Hidrazinación: El éster luego se convierte en 4-clorobenzohidrazida utilizando hidrato de hidrazina.
Ciclización: La hidrazida se somete a ciclización con disulfuro de carbono e hidróxido de potasio para formar 5-(4-clorofenil)-1,3,4-tiadiazol-2-tiol.
Formación de cloruro de sulfonilo: El tiol se convierte en cloruro de sulfonilo utilizando ácido clorosulfónico.
Sustitución nucleofílica: El cloruro de sulfonilo reacciona con propanamida para producir el producto final.
Análisis De Reacciones Químicas
N-(5-{[(3-CLOROFENIL)METIL]SULFANIL}-1,3,4-TIADIAZOL-2-IL)PROPANAMIDA experimenta varias reacciones químicas, que incluyen:
Oxidación: El anillo tiadiazol se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: El grupo nitro, si está presente, se puede reducir a una amina.
Sustitución: El átomo de cloro en el anillo fenilo se puede sustituir con otros nucleófilos en condiciones apropiadas.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como peróxido de hidrógeno, agentes reductores como borohidruro de sodio y nucleófilos como aminas o tioles . Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
El mecanismo de acción de N-(5-{[(3-CLOROFENIL)METIL]SULFANIL}-1,3,4-TIADIAZOL-2-IL)PROPANAMIDA involucra su interacción con objetivos moleculares y vías específicas. Por ejemplo, puede inhibir enzimas como la anhidrasa carbónica, que juega un papel en varios procesos fisiológicos . La estructura del compuesto le permite unirse a estas enzimas e interrumpir su función normal, lo que lleva a sus efectos biológicos .
Comparación Con Compuestos Similares
N-(5-{[(3-CLOROFENIL)METIL]SULFANIL}-1,3,4-TIADIAZOL-2-IL)PROPANAMIDA se puede comparar con otros derivados de 1,3,4-tiadiazol, como:
5-(4-Clorofenil)-1,3,4-tiadiazol-2-tiol: Estructura similar pero carece del grupo propanamida, lo que puede afectar su actividad biológica.
N-(5-{[(2-Fluorofenil)metil]sulfanil}-1,3,4-tiadiazol-2-il)propanamida: Contiene un átomo de flúor en lugar de cloro, lo que puede influir en su reactividad y bioactividad.
La singularidad de N-(5-{[(3-CLOROFENIL)METIL]SULFANIL}-1,3,4-TIADIAZOL-2-IL)PROPANAMIDA radica en sus sustituyentes específicos, que contribuyen a sus propiedades químicas y biológicas distintas .
Propiedades
Fórmula molecular |
C12H12ClN3OS2 |
|---|---|
Peso molecular |
313.8 g/mol |
Nombre IUPAC |
N-[5-[(3-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C12H12ClN3OS2/c1-2-10(17)14-11-15-16-12(19-11)18-7-8-4-3-5-9(13)6-8/h3-6H,2,7H2,1H3,(H,14,15,17) |
Clave InChI |
VKUQKWXJGUMNFU-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NC1=NN=C(S1)SCC2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl-4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine](/img/structure/B12464760.png)
![2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-4-nitrophenol](/img/structure/B12464766.png)
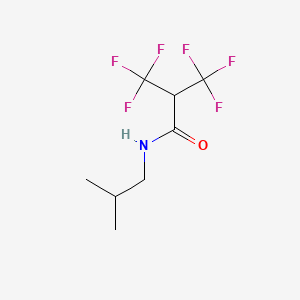
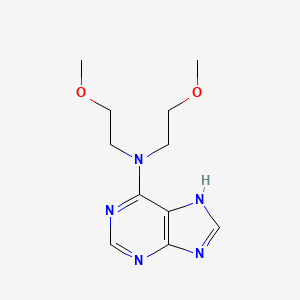
![4-fluoro-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B12464780.png)
![4-[(2-methylpropanoyl)amino]-N-(naphthalen-1-yl)benzamide](/img/structure/B12464801.png)
![7'-[(2-Chlorophenyl)amino]-3'-(diethylamino)-6'-methylspiro[2-benzofuran-1,9'-xanthen]-3-one](/img/structure/B12464806.png)
![2-[(1,3-Benzothiazol-2-yl)sulfanyl]-N'-[3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B12464814.png)
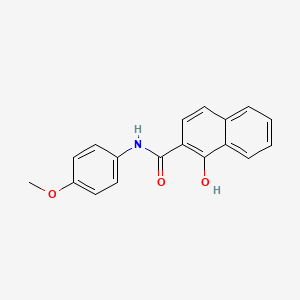
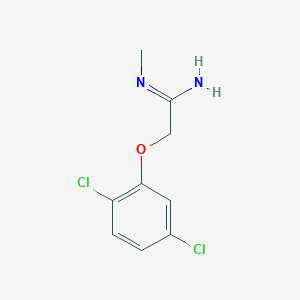
![2,2-dimethyl-3-{4-[(1E)-2-phenylethenyl]piperazine-1-carbonyl}cyclopropane-1-carboxylic acid](/img/structure/B12464825.png)
![2-[4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12464834.png)
![2-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-4-nitroisoindole-1,3-dione](/img/structure/B12464841.png)
